molecular formula C28H26N2O4 B15035029 3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15035029
M. Wt: 454.5 g/mol
InChI Key: IYRNAJXXCROTKW-SHHOIMCASA-N
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Description

“3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of various substituents. Common synthetic methods may include:

    Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of substituents such as the prop-2-en-1-yloxy group through nucleophilic substitution.

    Oxidation and Reduction: Introduction of the hydroxy group through selective oxidation.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrial applications may include the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Alteration of biochemical pathways to achieve a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one” lies in its specific combination of functional groups and ring structures, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H26N2O4/c1-4-14-34-22-11-12-23(19(3)15-22)26(31)24-25(21-9-7-18(2)8-10-21)30(28(33)27(24)32)17-20-6-5-13-29-16-20/h4-13,15-16,25,31H,1,14,17H2,2-3H3/b26-24+

InChI Key

IYRNAJXXCROTKW-SHHOIMCASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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